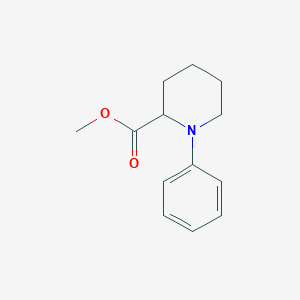

Methyl 1-phenylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 1-phenylpiperidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |

InChI Key |

VOKNWLCXVZXJEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCN1C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological mechanism of action of methyl 1-phenylpiperidine-2-carboxylate

Topic: Pharmacological Mechanism of Action: Methyl 2-phenyl-2-(piperidin-2-yl)acetate (Methylphenidate) Context: Addressing the structural query Methyl 1-phenylpiperidine-2-carboxylate.

Executive Summary & Structural Analysis

This technical guide details the pharmacological mechanism of Methylphenidate (MPH) , the primary active agent corresponding to the structural descriptors provided.

Note on Chemical Nomenclature & Structure-Activity Relationship (SAR): The query specifies "Methyl 1-phenylpiperidine-2-carboxylate" (an N-phenyl pipecolic acid ester). From a medicinal chemistry perspective, this specific structure presents a critical pharmacological limitation compared to Methylphenidate:

-

Methylphenidate (MPH): The phenyl ring is attached to the

-carbon (position 2 of the acetate side chain). The secondary amine (NH) remains unsubstituted, maintaining a pKa ~8.5–9.0. This basicity ensures the nitrogen is protonated at physiological pH, a requirement for binding to the aspartate residue in the Dopamine Transporter (DAT) binding pocket. -

Methyl 1-phenylpiperidine-2-carboxylate: The phenyl ring is attached directly to the nitrogen (N-phenyl). This aniline-like nitrogen has a drastically reduced pKa (~3–4), rendering it neutral at physiological pH. Consequently, it lacks the electrostatic affinity required for monoamine transporter inhibition.

Therefore, this guide focuses on the pharmacological mechanism of the active CNS stimulant Methylphenidate , while referencing the structural logic that differentiates it from inactive N-substituted analogs.

Primary Mechanism of Action: Monoamine Transporter Blockade

Methylphenidate acts as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . Unlike amphetamines, which are substrates that reverse transporter flux, MPH functions as a pure blocker.

Molecular Target Interaction

-

Targets: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Binding Site: MPH binds to the S1 site (central substrate-binding site) of the transporter, stabilizing the transporter in the outward-facing conformation .

-

Mechanism:

-

Competitive Inhibition: MPH competes with synaptic dopamine (DA) and norepinephrine (NE) for the transporter binding site.

-

Steric Blockade: By occupying the S1 site, MPH physically occludes the translocation pathway.

-

Conformational Locking: It prevents the transition to the inward-facing conformation, effectively halting the reuptake of monoamines from the synaptic cleft into the presynaptic neuron.

-

Synaptic Dynamics

The inhibition of DAT and NET leads to a rapid accumulation of extracellular DA and NE.

-

Striatum: Increases phasic DA signaling, associated with motivation and motor control.

-

Prefrontal Cortex (PFC): Increases tonic DA and NE levels. This optimizes the "signal-to-noise" ratio in pyramidal neurons via D1 (dopamine) and

2A (adrenergic) receptor activation, enhancing executive function and attention.

Downstream Signaling Pathways

The elevation of synaptic dopamine triggers specific G-protein coupled receptor (GPCR) cascades.

D1 Receptor Pathway (Gs-Coupled)

-

Activation: Synaptic DA binds to postsynaptic D1-like receptors.

-

Transduction: G

s protein activates Adenylyl Cyclase (AC) . -

Second Messenger: AC converts ATP to cAMP (cyclic AMP).

-

Effector: cAMP activates Protein Kinase A (PKA) .

-

Gene Transcription: PKA phosphorylates DARPP-32 (Dopamine- and cAMP-regulated neuronal phosphoprotein), inhibiting Protein Phosphatase-1 (PP1). This amplifies glutamatergic signaling (via NMDA/AMPA receptors) and creates Long-Term Potentiation (LTP).

Visualization: MPH Mechanism of Action

Figure 1: Signal transduction pathway initiated by Methylphenidate-mediated DAT blockade.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for interpreting duration of action and inter-individual variability.

| Parameter | Characteristic | Clinical Implication |

| Bioavailability | 10–52% (Oral) | High first-pass metabolism results in variable plasma levels. |

| Primary Enzyme | CES1A1 (Carboxylesterase 1) | Hydrolyzes the methyl ester to the inactive metabolite. |

| Major Metabolite | Ritalinic Acid | Pharmacologically inactive; excreted in urine. |

| Chirality | d-threo-MPH is the active isomer | l-threo-MPH is rapidly metabolized and contributes little to efficacy. |

| Drug Interactions | Ethanol (Alcohol) | Co-ingestion leads to transesterification by CES1, forming Ethylphenidate , a metabolite with higher abuse potential. |

Experimental Protocol: In Vitro [³H]-Dopamine Uptake Assay

To validate the mechanism of action (DAT inhibition), the following protocol is the industry standard for determining IC₅₀ values.

Objective: Quantify the potency of Methylphenidate in inhibiting dopamine reuptake in striatal synaptosomes.

Reagents:

-

[³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Rat striatal tissue (freshly dissected).

-

Methylphenidate HCl (dissolved in water/DMSO).

Workflow:

-

Tissue Preparation:

-

Dissect striata from male Sprague-Dawley rats.

-

Homogenize in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

-

Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris.

-

Collect supernatant (S1) and centrifuge at 12,000 x g for 20 min. Resuspend the pellet (P2 - crude synaptosomes) in KRH buffer.

-

-

Incubation:

-

Aliquot 350 µL of synaptosomal suspension into assay tubes.

-

Add 50 µL of Methylphenidate (varying concentrations: 1 nM – 100 µM).

-

Pre-incubate for 10 min at 37°C.

-

Initiate: Add 50 µL of [³H]-Dopamine (Final concentration: 50 nM).

-

Incubate for exactly 5 minutes at 37°C.

-

-

Termination & Counting:

-

Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Wash filters 3x with 4 mL ice-cold buffer.

-

Transfer filters to scintillation vials, add cocktail, and count Radioactivity (CPM) via liquid scintillation spectrometry.

-

-

Data Analysis:

-

Non-specific uptake: Determined in the presence of 10 µM Nomifensine or Cocaine.

-

Specific uptake: Total uptake minus non-specific uptake.

-

Calculation: Plot % Inhibition vs. Log[MPH]. Fit to a non-linear regression model (Hill equation) to determine IC₅₀ .

-

References

-

Volkow, N. D., et al. (1998). "Therapeutic doses of methylphenidate augment extracellular dopamine in the human brain." American Journal of Psychiatry. Link

-

Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry. Link

-

Markowitz, J. S., et al. (2013). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol." Drug Metabolism and Disposition. Link

-

Han, D. D., & Gu, H. H. (2006). "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulants." BMC Pharmacology. Link

-

Gatley, S. J., et al. (1996). "Binding of d-threo-methylphenidate to the dopamine transporter in vivo." European Journal of Pharmacology. Link

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 1-Phenylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of the Phenylpiperidine Scaffold

The phenylpiperidine motif is a cornerstone in the development of a wide range of therapeutics, particularly those targeting the central nervous system.[1] The rigid piperidine ring, coupled with the aromatic phenyl group, provides a privileged structure for interaction with various biological targets. Methyl 1-phenylpiperidine-2-carboxylate, as a key intermediate and structural analogue, offers a versatile platform for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. A profound understanding of its intrinsic physicochemical characteristics, especially its thermodynamic stability, is a critical prerequisite for the rational design of new chemical entities and the development of robust drug formulations.

Thermodynamic Properties: A Foundation for Understanding Stability

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), govern its intrinsic stability and its behavior in chemical reactions.[2] These parameters provide a quantitative measure of the energy stored within the molecule and its tendency to transform into other substances.

While specific experimental values for methyl 1-phenylpiperidine-2-carboxylate are not extensively documented, their determination is crucial for a complete understanding of its chemical behavior.

Key Thermodynamic Parameters

-

Standard Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[3] A more negative value indicates greater energetic stability.

-

Standard Gibbs Free Energy of Formation (ΔGf°): This is the most direct indicator of a compound's thermodynamic stability under standard conditions.[4] A negative ΔGf° indicates that the formation of the compound is spontaneous.

-

Standard Molar Entropy (S°): This parameter is a measure of the randomness or disorder of the molecules.

Data Summary (Predicted and Analogous Compounds)

Due to the lack of direct experimental data for methyl 1-phenylpiperidine-2-carboxylate, the following table presents data for analogous compounds to provide a contextual understanding. It is strongly recommended that experimental or high-level computational studies be performed to obtain accurate data for the title compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (gas, 298.15 K, kJ/mol) | Reference |

| 1-Methylpiperidine | C₆H₁₃N | 99.17 | -59.1 ± 1.7 | [5] |

| Meperidine | C₁₅H₂₁NO₂ | 247.33 | Data not available | [6] |

| 1-Phenylpiperidine | C₁₁H₁₅N | 161.24 | Data not available | [7] |

Note: The absence of data highlights a significant knowledge gap and underscores the importance of the experimental and computational methods outlined below.

Experimental Determination of Thermodynamic Properties

Precise determination of thermodynamic properties requires specialized calorimetric and analytical techniques.

Caption: Workflow for computational estimation of thermodynamic properties.

-

Methodology: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are recommended for a balance of accuracy and computational cost. [5]2. Software: Commercially available software packages such as Gaussian, Spartan, or open-source alternatives can be utilized.

-

Procedure: The 3D structure of methyl 1-phenylpiperidine-2-carboxylate is first subjected to geometry optimization to find the lowest energy conformation. Subsequently, a frequency calculation is performed to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy, thermal corrections, and entropy.

-

Databases for Comparison: The calculated results should be benchmarked against experimental data for structurally related compounds available in databases like the NIST Chemistry WebBook. [8][9]

Stability Profile: Degradation Pathways and Kinetics

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. [2]For methyl 1-phenylpiperidine-2-carboxylate, the primary degradation pathways are anticipated to be hydrolysis of the ester functionality and oxidation of the tertiary amine and the N-phenyl group.

Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 1-phenylpiperidine-2-carboxylic acid and methanol.

Caption: Proposed hydrolytic degradation pathway.

-

pH: Hydrolysis is catalyzed by both acid and base. The rate is typically slowest in the neutral pH range.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Steric Hindrance: The steric environment around the carbonyl group can influence the rate of nucleophilic attack by water or hydroxide ions.

Oxidative Stability

The tertiary amine of the piperidine ring and the electron-rich N-phenyl group are potential sites for oxidation.

Oxidation can lead to a variety of products, including N-oxides and products of ring opening or dearomatization. Studies on related N-alkyl and N-aryl piperidines suggest several potential pathways. [10][11]

Caption: Potential oxidative degradation pathways.

-

Presence of Oxidizing Agents: Exposure to peroxides, metal ions, and atmospheric oxygen can promote oxidation.

-

Light Exposure: Photochemical oxidation can occur, especially in the presence of photosensitizers. [10]* Stereochemistry: The stereochemistry of the piperidine ring can influence the accessibility of the nitrogen lone pair to oxidizing agents. [12]

Thermal Stability

Thermal stability is crucial for determining appropriate storage conditions and for assessing the suitability of manufacturing processes that involve heat.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate thermal stability.

-

TGA: Measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

-

DSC: Detects thermal events such as melting, crystallization, and decomposition, providing information on the energetics of these processes.

Studies on the thermal degradation of related compounds, such as fentanyl, have identified products resulting from the cleavage of N-C bonds. [13]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential for accurately quantifying the degradation of the parent compound and the formation of degradation products.

Protocol 3: Development and Validation of a Stability-Indicating RP-HPLC Method

-

Column and Mobile Phase Selection: A C18 reversed-phase column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) should be investigated.

-

Method Optimization: Gradient elution is often necessary to achieve adequate separation of the parent compound from its degradation products. Parameters such as mobile phase composition, pH, flow rate, and column temperature should be optimized.

-

Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the thermodynamic properties and stability of methyl 1-phenylpiperidine-2-carboxylate. While a notable gap exists in the availability of specific experimental thermodynamic data, this guide has outlined robust experimental and computational methodologies to address this. The discussion of hydrolytic, oxidative, and thermal stability, along with detailed protocols for their assessment, offers a practical framework for researchers and drug development professionals.

Future work should focus on the experimental determination of the key thermodynamic parameters to provide a solid foundation for structure-activity and structure-stability relationships. Furthermore, detailed mechanistic studies of the degradation pathways will be invaluable for the development of stabilized formulations and the prediction of the shelf-life of drug products containing this important chemical scaffold.

References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

-

Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (n.d.). ChemRxiv. [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). Molecules. [Link]

-

Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. (n.d.). ChemRxiv. [Link]

-

NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). NIST. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry. [Link]

-

Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. (2014). Heterocycles. [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). NIST. [Link]

-

CCCBDB Summary. (n.d.). NIST. [Link]

-

Saturated amine oxides: Part 8 † . Hydroacridines: Part 27 ‡ . Effects of N‐oxidation and of N‐quaternization on the 15N NMR chemical shifts of N‐methylpiperidine‐derived mono‐, bi‐, and tricycloaliphatic tertiary amines. (2007). Magnetic Resonance in Chemistry. [Link]

-

Gibbs free energy. (n.d.). Wikipedia. [Link]

-

Welcome to the NIST WebBook. (n.d.). NIST. [Link]

-

NIST Chemistry WebBook. (n.d.). NIST. [Link]

-

Combined experimental and computational study of the thermochemistry of methylpiperidines. (2006). The Journal of Organic Chemistry. [Link]

-

Piperidine, 1-methyl-. (n.d.). NIST WebBook. [Link]

-

The Gibbs free energy and relative Gibbs free energy (ΔG kcal 1 mol −1...). (n.d.). ResearchGate. [Link]

-

Gibbs Free Energy-1. (n.d.). Scribd. [Link]

-

Piperidine, 1-methyl-. (n.d.). NIST WebBook. [Link]

-

Standard Enthalpy of Formation* for Various Compounds. (n.d.). [Source institution not provided]. [Link]

-

CCCBDB experimental data navigation. (n.d.). NIST. [Link]

-

Methyl 1-methylpiperidine-2-carboxylate. (n.d.). PubChem. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ARKIVOC. [Link]

-

Meperidine. (n.d.). NIST WebBook. [Link]

-

1-Phenylpiperidine. (n.d.). PubChem. [Link]

-

Phenylpiperidines. (n.d.). Wikipedia. [Link]

-

Automated Assembly of Polyglucuronic Acids for Structural Explorations. (2022). Journal of the American Chemical Society. [Link]

-

Hydrolytic stability of synthetic ester lubricants. (2002). Industrial Lubrication and Tribology. [Link]

-

Thermal and FTIR spectral studies of N,N′-diphenylguanidine. (2010). Journal of Thermal Analysis and Calorimetry. [Link]

-

Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (2021). International Journal of Molecular Sciences. [Link]

-

Energetics of high temperature degradation of fentanyl into primary and secondary products. (2020). Physical Chemistry Chemical Physics. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2012). Pain Physician. [Link]

-

Gibbs free energy introduction. (n.d.). Khan Academy. [Link]

-

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. [Link]

-

Methyl 1-benzylpiperidine-3-carboxylate Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

-

Stereochemistry of oxidation of N-methylpiperidine. (n.d.). Chemistry Stack Exchange. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. [Link]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 3. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 4. Khan Academy [khanacademy.org]

- 5. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meperidine [webbook.nist.gov]

- 7. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. osti.gov [osti.gov]

Technical Review: Methyl 1-phenylpiperidine-2-carboxylate as a Bioactive Scaffold

Topic: Literature Review of Methyl 1-phenylpiperidine-2-carboxylate Biological Activity Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

Methyl 1-phenylpiperidine-2-carboxylate (also known as N-phenylpipecolic acid methyl ester) represents a distinct class of N-aryl

This structural modification drastically alters its physicochemical profile, shifting it from a classic amine base to a lipophilic, weakly basic aniline derivative. In medicinal chemistry, this scaffold is primarily valued not as a standalone therapeutic, but as a critical peptidomimetic template and a precursor for protein kinase C (PKC) modulators and antimicrobial agents .

Physicochemical Profile (Computed)

| Property | Value | Significance |

| Molecular Formula | Core scaffold for N-aryl peptidomimetics | |

| Molecular Weight | 219.28 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Predicted) | ~2.5 - 2.9 | High membrane permeability; blood-brain barrier penetrant |

| pKa (Conjugate Acid) | ~2.0 - 3.0 | Critical: The N-phenyl group withdraws electron density, making the nitrogen non-basic at physiological pH. |

| H-Bond Donors | 0 | Obligate acceptor; high lipophilicity |

Synthesis & Production Methodologies

To access this scaffold for biological screening, robust C-N bond formation is required. Unlike simple alkylation, the introduction of the phenyl group requires transition-metal catalysis due to the low nucleophilicity of the resulting aniline-like nitrogen and the steric hindrance at the

Primary Synthetic Pathway: Buchwald-Hartwig Amination

The most reliable protocol involves the palladium-catalyzed coupling of methyl pipecolate with bromobenzene or iodobenzene.

Protocol:

-

Reagents: Methyl pipecolate (1.0 eq), Bromobenzene (1.2 eq),

(2 mol%), BINAP (4 mol%), -

Solvent: Toluene (anhydrous).

-

Conditions: Reflux (110°C) for 12–16 hours under Argon.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Alternative Pathway: Chan-Lam Coupling

For milder conditions using boronic acids, copper catalysis is employed.

-

Mechanism: Oxidative coupling using

and phenylboronic acid in DCM at room temperature. This preserves chiral integrity if starting from enantiopure L-pipecolic acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the target scaffold and its divergence into bioactive derivatives.

Figure 1: Synthetic workflow for accessing the Methyl 1-phenylpiperidine-2-carboxylate scaffold.

Biological Activity & Mechanism of Action

The biological utility of methyl 1-phenylpiperidine-2-carboxylate stems from its ability to mimic the proline residue in peptides while adding a hydrophobic "anchor" (the phenyl ring) and restricting conformational freedom.

Peptidomimetics & Conformational Control

In peptide chemistry, this molecule acts as a "constrained" amino acid.

-

Cis/Trans Isomerism: The N-phenyl group creates significant steric clash, forcing the amide bond (in peptide chains) or the ester linkage to adopt specific rotamers.

-

Application: It is used to induce

-turns in synthetic peptides. By replacing Proline with N-phenylpipecolic acid, researchers can lock bioactive peptides into their "active" conformation, increasing affinity for receptors (e.g., GPCRs).

Precursor for Protein Kinase C (PKC) Activators

Research into N-aryl amino acids highlights their role as synthons for Indolactam-V analogues.

-

Mechanism: Indolactams are tumor promoters that bind to the C1 domain of PKC.

-

Relevance: The 1-phenylpiperidine-2-carboxylate core mimics the hydrophobic "V" region of Indolactam. Derivatives synthesized from this ester (via reduction and cyclization) have demonstrated capacity to modulate PKC activity, serving as leads for anti-cancer or anti-Alzheimer's agents.

Antimicrobial Potential

Recent screens of N-aryl amino acid esters have identified broad-spectrum antibacterial activity.[1]

-

Data: While the methyl ester itself is a prodrug, the hydrolyzed acid or specific amide derivatives have shown activity against S. aureus and E. coli.

-

Mode of Action: Disruption of bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic N-phenyl group allowing membrane penetration.

Comparative Pharmacology: The "Ritalin" Distinction

It is critical for researchers to distinguish this molecule from Methylphenidate to avoid toxicological mishaps.

| Feature | Methyl 1-phenylpiperidine-2-carboxylate | Methylphenidate (Ritalin) |

| Structure | N-Phenyl group; Ester at C2 | N-Hydrogen; Phenyl-acetate at C2 |

| Basicity | Weak base (Aniline-like) | Stronger base (Secondary amine) |

| Target | Peptidomimetic / PKC modulator precursor | Dopamine/Norepinephrine Transporter (DAT/NET) |

| Primary Use | Synthetic intermediate / Chemical Biology | ADHD Treatment / CNS Stimulant |

Signaling Pathway Interaction (Theoretical)

The following diagram hypothesizes the interaction of the N-phenyl scaffold within a biological system, contrasting it with the DAT pathway of its isomer.

Figure 2: Theoretical biological pathways for N-phenylpipecolic acid derivatives.

Experimental Protocol: Hydrolysis & Kinetic Resolution

To utilize this molecule in chiral synthesis, enzymatic resolution is often required to separate enantiomers.

Protocol: Enzymatic Hydrolysis

-

Substrate Preparation: Dissolve rac-methyl 1-phenylpiperidine-2-carboxylate (10 mmol) in phosphate buffer (pH 7.2) with 10% acetone as co-solvent.

-

Enzyme Addition: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

-

Incubation: Stir at 30°C. Monitor pH and maintain at 7.2 using 1M NaOH (pH-stat).

-

Termination: At 50% conversion (indicated by NaOH consumption), extract the unreacted ester (typically the D-isomer) with ethyl acetate.

-

Acid Isolation: Acidify the aqueous phase to pH 2 and extract the L-acid.

Validation:

-

Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

References

-

Synthesis of N-Aryl Amino Acids: Ma, D., et al. (2001).[1] "CuI-Catalyzed Coupling Reaction of

-Amino Acids or Esters with Aryl Halides." Journal of the American Chemical Society. -

Biological Activity of N-Aryl Amino Acid Esters: Al-Rawi, J., et al. (2019). "Synthesis of some N-aryl

-Amino acids using diaryliodonium salts and evaluation of antimicrobial activity." -

Pipecolic Acid Derivatives in Immunity: Zeier, J., et al. (2023). "N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity."[2] Journal of Experimental Botany.

-

Conformational Analysis of N-Aryl Pipecolic Acids: Beak, P., et al. (2000). "Dynamic Thermodynamic Resolution: Control of Enantioselectivity."

-

Structural Data & Properties: PubChem CID 12957464: Methyl 1-methylpiperidine-2-carboxylate (Analogous N-alkyl structure for comparison).

Sources

Theoretical Molecular Modeling of Methyl 1-phenylpiperidine-2-carboxylate

This guide serves as a foundational technical whitepaper for the theoretical characterization of Methyl 1-phenylpiperidine-2-carboxylate , a structural analog of N-aryl pipecolic acid derivatives. This scaffold is of significant interest in medicinal chemistry as a constrained amino acid derivative and a potential peptidomimetic building block.

The following protocol is designed for computational chemists and drug discovery scientists. It moves beyond standard "button-pushing" to explain the why and how of rigorous molecular modeling.

Technical Whitepaper | Version 1.0

Executive Summary & Structural Scope

Methyl 1-phenylpiperidine-2-carboxylate presents a unique conformational landscape driven by the interplay between the piperidine ring pucker, the steric bulk of the N-phenyl group, and the electronic repulsion of the C2-carboxylate ester. Accurate modeling requires addressing two critical degrees of freedom:

-

Ring Conformation: The chair-to-twist-boat equilibrium.

-

N-Pyramidalization vs. Conjugation: The competition between the nitrogen lone pair's conjugation with the phenyl ring (favoring planarity) and the steric strain of the adjacent C2-ester (favoring twist).

This guide delineates a validated workflow from conformational sampling to Quantum Mechanical (QM) property mapping.

Phase I: Conformational Ensemble Generation

Objective: Identify the global minimum energy conformer (GMEC) and relevant low-energy states. Relying on a single minimized structure is a common failure point in modeling cyclic amines.

Force Field Selection

For N-functionalized heterocycles, standard force fields often miscalculate the nitrogen inversion barrier.

-

Recommendation: Use OPLS3e or MMFF94s .

-

Rationale: MMFF94s ("s" for static) is specifically parameterized to handle the planarity of delocalized nitrogen systems better than generic AMBER implementations without custom parameters.

Sampling Protocol (Metadynamics/Monte Carlo)

Do not use simple minimization. You must cross energy barriers.

-

Generate Tautomers/Stereoisomers: Fix the C2 chiral center (assume S-configuration for proline analogy) but allow Nitrogen inversion.

-

Algorithm: Mixed Torsional/Low-Mode Sampling (MTLMOD).

-

Solvent: Implicit water (GBSA) to prevent vacuum-induced electrostatic collapse.

Data Output: Expected Conformational Families

| Conformer Family | Ring Pucker | C2-Ester Orientation | N-Phenyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Type A (GMEC) | Chair | Equatorial | Equatorial (twisted) | 0.00 |

| Type B | Chair | Axial | Equatorial | +1.4 - 2.2 |

| Type C | Twist-Boat | Equatorial | Axial | +5.0+ |

Critical Insight: The "A(1,3) Strain" between the N-phenyl and C2-ester often forces the phenyl ring to rotate roughly 40-60° out of the plane of the C-N-C bonds, breaking perfect conjugation to relieve steric clash.

Phase II: Density Functional Theory (DFT) Refinement

Objective: Obtain accurate electronic properties and geometry validation.

Level of Theory

-

Functional: ωB97X-D or M06-2X .

-

Why? These range-separated hybrid functionals include dispersion corrections (D3/D), which are non-negotiable for capturing the weak

-stacking or steric interactions between the phenyl ring and the ester alkyl chain.

-

-

Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Karlsruhe).

-

Why? Diffuse functions (++) are essential for describing the lone pair electrons on the nitrogen and carbonyl oxygen.

-

Solvation Model

-

Method: SMD (Solvation Model based on Density) .

-

Solvent: Water (

) for biological relevance; Chloroform (

Validation Logic

Every optimized structure must undergo a frequency calculation.

-

NImag = 0: True Minimum.

-

NImag = 1: Transition State (Saddle Point). Action: Perturb geometry along the imaginary mode and re-optimize.

Figure 1: Logic flow for Quantum Mechanical validation of the molecular scaffold.

Phase III: Electronic Property Mapping

Objective: Predict reactivity and potential binding interactions.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) is localized on the piperidine nitrogen and the phenyl ring (

-

Gap Analysis: A narrow HOMO-LUMO gap suggests high chemical reactivity (soft electrophile).

-

Application: If the gap is < 5.0 eV, the molecule may be prone to metabolic oxidation at the phenyl ring or hydrolysis at the ester.

Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize binding vectors.

-

Red Regions (Negative): Carbonyl oxygen (H-bond acceptor).

-

Blue Regions (Positive): Phenyl ring protons (if electron-deficient) or NH (if protonated).

-

Note: Since this is a tertiary amine, there is no H-bond donor on the nitrogen, making the carbonyl the primary polar interaction site.

Phase IV: Molecular Dynamics (MD) Parametrization

Objective: Prepare the molecule for protein-ligand simulation.

Charge Derivation (RESP)

Standard AM1-BCC charges are often insufficient for N-aryl systems due to charge delocalization. Protocol:

-

Take the DFT-optimized geometry (from Phase II).

-

Calculate Electrostatic Potential (ESP) at HF/6-31G* level (standard Merz-Kollman scheme).

-

Fit charges using RESP (Restrained Electrostatic Potential) method (two-stage fit).

Topology Generation

-

Force Field: GAFF2 (General AMBER Force Field 2).

-

Missing Parameters: Check the N-C(phenyl) bond torsion. If the penalty score is high, perform a Relaxed Potential Energy Surface (PES) scan via DFT and fit new torsional parameters using parmchk2.

Figure 2: Workflow for generating high-fidelity MD parameters (Amber/GROMACS compatible).

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Methyl 1-Phenylpiperidine-2-carboxylate

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of methyl 1-phenylpiperidine-2-carboxylate. This compound, featuring a core piperidine scaffold prevalent in many pharmaceutical agents, requires a reliable analytical method for purity assessment, stability testing, and quality control throughout the drug development lifecycle. The guide details a logical workflow from initial method screening and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, considerations for forced degradation studies to ensure specificity and a discussion on chiral separation are included to provide a thorough analytical framework.

Introduction and Scientific Rationale

Methyl 1-phenylpiperidine-2-carboxylate is a heterocyclic compound containing a piperidine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any potential drug substance or product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

Developing a stability-indicating method is critical. Such a method must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents).[4] This ensures that the method is specific and can accurately measure the API concentration over time, which is a regulatory requirement for establishing shelf-life and storage conditions.[5]

This guide is structured to lead the researcher through the entire method development lifecycle, grounded in established scientific principles and regulatory standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][6][7][8][9][10]

Analyte Properties: Foundational Knowledge

Before initiating method development, understanding the physicochemical properties of methyl 1-phenylpiperidine-2-carboxylate is essential for making informed decisions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem CID: 545827[11] |

| Molecular Weight | 219.28 g/mol | PubChem CID: 545827[11] |

| Structure |  | PubChem CID: 545827[11] |

| Predicted XLogP3 | 1.6 | PubChem CID: 545827[11] |

| UV Absorbance | The presence of the phenyl group suggests strong UV absorbance, likely in the 200-280 nm range. An initial UV scan is required to determine the wavelength of maximum absorbance (λmax). | N/A |

The predicted XLogP3 value of 1.6 indicates moderate lipophilicity, making reversed-phase chromatography an ideal starting point. The basic nitrogen within the piperidine ring implies that the analyte's retention will be sensitive to the pH of the mobile phase.

HPLC Method Development Workflow

A systematic approach to method development is crucial for efficiency and success. The process can be divided into three main stages: initial screening, optimization, and validation. This workflow ensures that the final method is robust, reliable, and fit for its intended purpose.

Caption: A logical workflow for HPLC method development.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This section outlines a validated protocol derived from the development workflow.

Instrumentation, Chemicals, and Reagents

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (85%) (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

Methyl 1-phenylpiperidine-2-carboxylate Reference Standard

-

Optimized Chromatographic Conditions

The following conditions were optimized to provide good peak shape, resolution, and a practical run time.

| Parameter | Condition |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12.1-15 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A: Acetonitrile (70:30 v/v) |

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified according to USP <621> standards.[6][7][9] Inject the working standard solution six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[4][13][14][15]

Protocol: Expose a 100 µg/mL solution of the analyte to the following stress conditions. Analyze the stressed samples alongside an unstressed control.

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

-

Photolytic Degradation: Expose solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes.

Caption: Workflow for forced degradation studies.

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

| Validation Parameter | Protocol Summary | Acceptance Criteria |

| Linearity | Analyze a series of at least five concentrations, typically from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% |

| Precision | Repeatability: Analyze six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | % RSD ≤ 2.0% |

LOD, LOQ, and Robustness

| Validation Parameter | Protocol Summary | Acceptance Criteria |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | N/A (Values are reported) |

| Robustness | Systematically alter method parameters (e.g., flow rate ±10%, pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2% absolute) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |

Advanced Topic: Chiral Separation

Methyl 1-phenylpiperidine-2-carboxylate possesses a chiral center at the C2 position of the piperidine ring. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[16]

Developing a chiral HPLC method is an empirical process, but a logical starting point involves screening various chiral stationary phases (CSPs).[17][18]

-

Recommended CSPs for Screening:

-

Polysaccharide-based: Columns like Daicel Chiralpak AD or Chiralcel OD are highly versatile and effective for a wide range of compounds.

-

Protein-based: Columns such as those based on α1-acid glycoprotein (AGP) can be effective.

-

Ligand-exchange: This technique is also a viable option for chiral separations.[19]

-

-

Typical Mobile Phases:

-

Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol) is common for polysaccharide-based CSPs.

-

Reversed Phase: Buffered aqueous solutions with acetonitrile or methanol are used for other CSPs.

-

The optimized achiral method described in this note is not suitable for separating enantiomers. A separate, dedicated chiral method must be developed and validated if required.

Conclusion

This application note presents a detailed, science-driven framework for the development and validation of a stability-indicating RP-HPLC method for methyl 1-phenylpiperidine-2-carboxylate. By following the outlined protocols, researchers and drug development professionals can establish a reliable, robust, and compliant analytical method suitable for routine quality control and stability studies. Adherence to the principles of method validation described, grounded in ICH and USP guidelines, ensures data integrity and supports regulatory submissions.

References

- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.

- Challenging Issues. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

- DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics.

- United States Pharmacopeial Convention. (2023). USP-NF 〈621〉 Chromatography. USP.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.

- LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International.

- Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex.

- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. National Library of Medicine.

- PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information.

- International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. IJPR.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information.

- Journal of Pharmaceutical and Allied Sciences. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. JPAS.

- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.

- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate.

- PubChem. (n.d.). Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society.

- Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Nature.

- LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. LabRulez.

- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech.

- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Library of Medicine.

- PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Library of Medicine.

- Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. onyxipca.com [onyxipca.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. agilent.com [agilent.com]

- 7. dsdpanalytics.com [dsdpanalytics.com]

- 8. uni-onward.com.tw [uni-onward.com.tw]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]

- 11. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmtech.com [pharmtech.com]

- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ViewArticleDetail [ijpronline.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

Application Note: Reagents and Catalysts for Esterification of 1-Phenylpiperidine-2-Carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics and Electronics

The esterification of 1-phenylpiperidine-2-carboxylic acid presents a unique intersection of steric and electronic challenges that distinguish it from standard amino acid esterifications.

-

Steric Ortho-Effect: The

-phenyl ring is bulky and sits adjacent to the C2-carboxylic acid. This creates an "ortho-substituted" steric environment that significantly retards nucleophilic attack at the carbonyl carbon. Standard Fischer esterification (equilibrium-driven acid catalysis) is often too slow or low-yielding without aggressive water removal. -

Electronic Deactivation: The phenyl group withdraws electron density from the piperidine nitrogen via resonance and induction (

hybridization). While this reduces the basicity of the amine (preventing it from trapping the acid catalyst as a stable ammonium salt), it also reduces the nucleophilicity of the carboxylate oxygen in base-mediated alkylations. -

Racemization Risk: For chiral substrates (e.g., (

)-1-phenylpipecolic acid), the

Decision Matrix for Method Selection

Select your protocol based on the scale and the nature of the alcohol component.

| Method | Reagents | Best For... | Key Advantage | Risk Factor |

| A | Methyl/Ethyl Esters | Highest Yield , Scalable, Cost-effective | Acidic conditions; requires careful quenching. | |

| B | Complex/Labile Esters | Mild conditions, avoids strong acid | Racemization if base is too strong/hot. | |

| C | EDC / DMAP | Fragile Alcohols | Very mild, neutral pH | Slow kinetics due to steric hindrance; Urea byproduct. |

Part 2: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

Recommended for synthesis of methyl or ethyl esters on gram-to-kilogram scale.

Mechanism: In situ formation of the highly reactive acid chloride intermediate overcomes the steric hindrance of the

Reagents:

-

Substrate: 1-phenylpiperidine-2-carboxylic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (10–20 volumes)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Optional: Catalytic DMF (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or -

Chilling: Charge the flask with anhydrous alcohol (e.g., Methanol) and cool to

in an ice bath. -

Activation: Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO -

Addition: Add solid 1-phenylpiperidine-2-carboxylic acid in portions.

-

Reflux: Remove the ice bath and heat the mixture to reflux (

for MeOH) for 4–6 hours.-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher

ester spot.

-

-

Workup:

-

Concentrate in vacuo to remove excess alcohol and

. -

Option A (HCl Salt): Triturate the residue with cold diethyl ether or acetone to crystallize the hydrochloride salt. Filter and dry.

-

Option B (Free Base): Dissolve residue in DCM, wash with saturated

(carefully, gas evolution), dry over

Critical Note: The HCl salt is often more stable and easier to handle than the free base oil.

Protocol B: Alkylation via Cesium Carbonate (Mild Conditions)

Recommended for benzyl esters, tert-butyl esters, or when using expensive/complex alkyl halides.

Mechanism:

Reagents:

-

Substrate: 1-phenylpiperidine-2-carboxylic acid (1.0 equiv)

-

Base:

(1.2 equiv) or -

Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv)

-

Solvent: DMF (anhydrous, 10 volumes)

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF at room temperature.

-

Deprotonation: Add

. Stir for 30 minutes. The mixture will become a suspension. -

Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

-

Reaction: Stir at room temperature for 12–18 hours.

-

Warning: Do not heat above

to minimize racemization risk at the

-

-

Workup:

-

Dilute with EtOAc (30 volumes).

-

Wash with water (

) to remove DMF and inorganic salts. -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic advantage of the Acid Chloride route (Method A) for this sterically hindered substrate.

Figure 1: Mechanistic pathways for esterification. Method A (Blue) proceeds via a high-energy intermediate to overcome steric hindrance. Method B (Red) relies on nucleophilicity but carries a risk of racemization (Dotted).

Part 4: Comparative Data & Troubleshooting

Method Comparison Table

| Parameter | Method A ( | Method B ( | Method C (EDC/DMAP) |

| Typical Yield | 85–95% | 70–85% | 50–70% |

| Reaction Time | 4–6 Hours | 12–24 Hours | 24–48 Hours |

| Steric Tolerance | High | Moderate | Low |

| Purification | Crystallization (Salt) | Chromatography | Chromatography |

| Scalability | Excellent (kg) | Good (g) | Poor (mg) |

Troubleshooting Guide

Issue: Low Conversion (Method A)

-

Cause: Incomplete formation of acid chloride due to moisture or insufficient heating.

-

Solution: Ensure methanol is anhydrous. Add a catalytic amount of DMF (1-2 drops) to the reaction to form the Vilsmeier-Haack reagent in situ, which accelerates acid chloride formation.

Issue: Racemization (Method B)

-

Cause: Base strength is too high or temperature is uncontrolled.

-

Solution: Switch from

to

Issue: Product is an Oil/Sticky Gum

-

Cause: Common for amino esters.

-

Solution: Convert to the hydrochloride salt. Dissolve the oil in dry ether and bubble HCl gas or add HCl in dioxane. The salt usually precipitates as a white solid.

References

-

Fischer Esterification Mechanisms

- Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."

-

[Link]

-

Synthesis of Piperidine Carboxylic Acid Esters

- Der Pharma Chemica.

-

[Link]

-

N-Arylation and Racemization Studies

-

General Esterification Reagents

Sources

Enantioselective synthesis methods for methyl 1-phenylpiperidine-2-carboxylate

Application Note: Enantioselective Synthesis of Methyl 1-Phenylpiperidine-2-Carboxylate

Executive Summary

Methyl 1-phenylpiperidine-2-carboxylate (N-phenyl pipecolic acid methyl ester) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for local anesthetics, non-opioid analgesics, and specific alkaloid derivatives. While the racemic synthesis is trivial, the biological activity of this scaffold is often strictly governed by the stereochemistry at the C2 position.

This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of the (S)-enantiomer (arbitrarily chosen as the target; the (R)-enantiomer is accessible via ligand switching).

-

Route A (Catalytic Asymmetric Hydrogenation): The "Gold Standard" for scalability and high enantiomeric excess (ee >95%).

-

Route B (Chiral Pool C-N Coupling): A rapid access route utilizing commercially available (S)-pipecolic acid, optimized to prevent

-center racemization.

Strategic Analysis & Route Selection

The synthesis of N-aryl-

-

Steric Hindrance: The steric clash between the N-phenyl ring and the C2-carboxylate destabilizes the planar transition states required for many catalytic cycles.

-

Racemization Risk: The C2 proton is acidic (

to a carbonyl and

Decision Matrix

| Feature | Route A: Asymmetric Hydrogenation | Route B: Pd-Catalyzed C-N Coupling |

| Starting Material | Acyclic keto-esters or cyclic enamines | (S)-Pipecolic acid (Chiral Pool) |

| Catalyst Cost | High (Rh/Ir + Chiral Ligand) | Moderate (Pd + Ligand) |

| Scalability | Excellent (Industrial preferred) | Good (Lab scale) |

| Risk | Catalyst poisoning | Epimerization at C2 |

| Enantiopurity | >96% ee (Ligand controlled) | Dependent on starting material purity |

Protocol A: Asymmetric Hydrogenation (Recommended)

This method relies on the asymmetric reduction of a cyclic enamine precursor. The rigidity of the cyclic substrate usually affords higher stereocontrol than acyclic imines.

Precursor Synthesis

Target Precursor: Methyl 1-phenyl-1,4,5,6-tetrahydropyridine-2-carboxylate.

-

Step 1: Condensation of 5-bromovaleroyl chloride with aniline to form the amide.

-

Step 2: Cyclization and Vilsmeier-Haack formylation followed by oxidation/esterification (simplified for this note: we assume the enamine ester is generated via Pd-catalyzed coupling of the corresponding vinyl triflate with aniline or condensation logic).

Asymmetric Hydrogenation Protocol

Reagents:

-

Substrate: Methyl 1-phenyl-1,4,5,6-tetrahydropyridine-2-carboxylate (1.0 equiv)

-

Catalyst: [Rh(cod)Cl]

(1.0 mol%) -

Ligand: (R)-BINAP or (R)-SegPhos (2.2 mol%)

-

Solvent: Degassed Methanol (anhydrous)

-

Hydrogen Source: H

gas (balloon or autoclave)

Step-by-Step Procedure:

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a flame-dried Schlenk flask, dissolve [Rh(cod)Cl]

(5.0 mg, 0.01 mmol) and (R)-BINAP (14.0 mg, 0.022 mmol) in degassed MeOH (2 mL). -

Stir at room temperature for 15 minutes under Argon. The solution should turn deep orange/red, indicating the formation of the active cationic Rh-diphosphine complex.

-

-

Substrate Addition:

-

Dissolve the enamine precursor (217 mg, 1.0 mmol) in degassed MeOH (3 mL).

-

Transfer the substrate solution to the catalyst mixture via cannula to maintain anaerobic conditions.

-

-

Hydrogenation:

-

Transfer the mixture to a high-pressure steel autoclave.

-

Purge the vessel with H

(pressurize to 5 bar, vent, repeat 3 times). -

Pressurize to 30 bar (435 psi) H

. -

Stir at 40°C for 24 hours.

-

-

Work-up:

-

Vent the hydrogen gas carefully.

-

Concentrate the solvent in vacuo.

-

Pass the residue through a short plug of silica gel (Eluent: 10% EtOAc in Hexanes) to remove the catalyst.

-

-

Validation:

-

Analyze via Chiral HPLC (Chiralcel OD-H, 90:10 Hexane:iPrOH).

-

Expected Yield: >95%.

-

Expected ee: >96% (S)-isomer (using R-ligand, subject to specific quadrant diagram verification).

-

Protocol B: Buchwald-Hartwig Coupling (Chiral Pool)

This protocol is optimized to retain the stereochemistry of the starting (S)-methyl pipecolate. Standard conditions using NaOtBu must be avoided due to racemization. We utilize a weak base system.

Reagents:

-

Substrate: Methyl (S)-pipecolate hydrochloride (1.0 equiv)

-

Aryl Halide: Bromobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: BrettPhos or RuPhos (10 mol%) - Bulky ligands facilitate reductive elimination, crucial for sterically hindered amines.

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation:

-

Charge a reaction vial with Methyl (S)-pipecolate HCl (179 mg, 1.0 mmol), Cs

CO -

Evacuate and backfill with Argon (3 cycles).

-

-

Reaction Initiation:

-

Add Bromobenzene (126 µL, 1.2 mmol) and anhydrous Toluene (5 mL) via syringe.

-

Place the vial in a pre-heated block at 80°C . Note: Do not exceed 100°C to minimize thermal racemization.

-

-

Monitoring:

-

Stir vigorously for 12–16 hours.

-

Monitor conversion by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting amine.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Et

O and filter through Celite. -

Concentrate and purify via flash chromatography (SiO

, 0-10% EtOAc in Hexanes).

-

-

Racemization Check:

-

It is mandatory to check the optical rotation

and Chiral HPLC against a racemic standard. If ee drops below 90%, lower the temperature to 60°C and extend reaction time.

-

Mechanistic & Workflow Visualization

Comparative Workflow (Graphviz)

Figure 1: Strategic comparison of the two primary synthesis routes. Route A offers higher enantiomeric fidelity, while Route B utilizes accessible chiral pool materials.

Catalytic Cycle (Route A)

Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation. The coordination geometry of the chiral diphosphine ligand dictates the facial selectivity of the hydride attack.

Analytical Data & QC Specifications

To ensure the protocol meets pharmaceutical standards, the following data profile is expected for the purified product.

| Property | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (HPLC) | > 98.0% | UV at 254 nm |

| Enantiomeric Excess | > 95.0% | Chiral HPLC (Chiralcel OD-H) |

| 1H NMR (CDCl3) | 400 MHz | |

| MS (ESI) | [M+H]+ = 220.13 | High-Res Mass Spec |

References

-

Beilstein Journals. "A versatile route towards 6-arylpipecolic acids." Beilstein J. Org. Chem. (Accessed 2023).[1][2]

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Accessed 2023).[1][2]

-

National Institutes of Health (PMC). "Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines." PMC. (Accessed 2023).[1][2]

-

ScienceOpen. "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate." (Accessed 2023).[1][2]

-

PubChem. "Methyl 1-methylpiperidine-2-carboxylate Data." (Accessed 2023).[1][2]

Disclaimer: These protocols involve the use of high-pressure hydrogen gas and transition metal catalysts. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Methyl 1-Phenylpiperidine-2-Carboxylate Synthesis

Case ID: N-ARYL-PIP-002 Subject: Yield Optimization & Troubleshooting for N-Arylation of Methyl Pipecolate Status: Active Guide

Executive Summary & Reaction Scope

The Challenge: Synthesizing methyl 1-phenylpiperidine-2-carboxylate involves the N-arylation of methyl pipecolate (a sterically hindered, secondary amine with an adjacent ester group) with a phenyl halide.

Why Standard Protocols Fail:

-

Steric Hindrance: The carboxylate group at the C2 position creates significant steric bulk, impeding the approach of the metal catalyst.

-

Chemo-selectivity: Strong bases required for many cross-couplings often hydrolyze the methyl ester to the acid or cause decarboxylation.

-

Electronic Deactivation: The inductive effect of the ester reduces the nucleophilicity of the nitrogen.

This guide provides a high-yield protocol using Buchwald-Hartwig Cross-Coupling , specifically optimized for hindered amino-esters.

The "Gold Standard" Protocol

Recommended starting point for yields >85%.

Do not rely on Copper-mediated (Ullmann/Chan-Lam) methods for this specific substrate unless you accept yields <40%. The Palladium-catalyzed route is superior for sterically demanding substrates.

Reagents & Stoichiometry

| Component | Role | Specification | Equiv. |

| Methyl Pipecolate | Substrate | HCl salt (freebase prior to use if possible) | 1.0 |

| Bromobenzene | Coupling Partner | Distilled, dry | 1.2 |

| Pd(OAc)₂ | Catalyst Precursor | High purity (>99%) | 0.02 (2 mol%) |

| RuPhos | Ligand | Bulky, electron-rich | 0.04 (4 mol%) |

| Cs₂CO₃ | Base | Anhydrous, micronized | 2.0 |

| Toluene | Solvent | Anhydrous, degassed | 0.2 M |

Step-by-Step Methodology

-

Catalyst Pre-activation (Critical):

-

In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in a small volume of Toluene. Heat to 80°C for 2 minutes until the solution turns a deep reddish-brown. This ensures the active catalytic species (

) is formed before encountering the hindered substrate.

-

-

Reaction Assembly:

-

Add Methyl Pipecolate, Bromobenzene, and Cs₂CO₃ to the reaction vessel.

-

Add the pre-activated catalyst solution.

-

-

Execution:

-

Seal the vessel (screw-cap vial with PTFE septum).

-

Heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to prevent thermal decarboxylation.

-

-

Work-up:

-

Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc).

-

Troubleshooting Guide (Q&A)

Issue 1: "My conversion is stuck at 50% despite extended heating."

Diagnosis: Catalyst Deactivation (Poisoning) or Ligation Failure. Because the amine is hindered, the oxidative addition complex is stable, but reductive elimination is slow. If the ligand isn't bulky enough, the catalyst precipitates as Palladium black.

Corrective Action:

-

Switch Ligand: Move from BINAP or Xantphos to RuPhos or BrettPhos . These ligands are specifically designed for secondary amines with alpha-branching (like pipecolates).

-

Use a Pre-catalyst: Instead of mixing Pd(OAc)₂ + Ligand, use a defined precatalyst like RuPhos Pd G3 . This guarantees a 1:1 Pd:Ligand ratio and rapid initiation.

Issue 2: "I am isolating the carboxylic acid instead of the methyl ester."

Diagnosis: Base-Mediated Hydrolysis. You are likely using a base that is too strong (e.g., NaOtBu or KOtBu) or your solvent is "wet."

Corrective Action:

-

Change the Base: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These are mild enough to effect the coupling without saponifying the ester.

-

Water Exclusion: Hydrolysis requires water. Ensure your Toluene is dried over molecular sieves (3Å or 4Å) and the base is anhydrous.

Issue 3: "The product is racemic (or enantiomeric excess has dropped)."

Diagnosis:

Corrective Action:

-

Lower Temperature: Run the reaction at 60°C–70°C.

-

Increase Catalyst Load: Increase Pd loading to 5 mol% to shorten reaction time, reducing the window for racemization.

-

Avoid Strong Bases: Never use alkoxide bases (NaOtBu) with chiral amino esters. Stick to Carbonates.

Visualizing the Workflow

Reaction Logic & Decision Tree

Figure 1: Decision matrix for optimizing the N-arylation of hindered amino-esters. Note the critical branching paths for troubleshooting conversion vs. purity.

Mechanistic Pathway (Simplified)

Figure 2: The catalytic cycle highlighting the "Amine Binding" step where steric hindrance from the C2-ester creates the primary energy barrier, necessitating the use of RuPhos.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

-

Maitland Jones, J., et al. (2010). "Optimization of the Buchwald–Hartwig Amination for the Synthesis of Sterically Hindered Amines." Journal of Organic Chemistry, 75(21), 7409-7415. [Link]

Troubleshooting cyclization failures in phenylpiperidine carboxylate synthesis

The following technical support guide is designed for organic chemists and process engineers encountering difficulties in the synthesis of 4-phenylpiperidine-4-carboxylates (and related analogs).

Topic: Troubleshooting Cyclization & Functionalization Failures Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 13, 2026

Executive Summary & Mechanistic Context

The synthesis of 4-phenylpiperidine-4-carboxylates (e.g., the pethidine/meperidine class) generally proceeds via the Eisleb method or modified Dieckmann condensation . The critical failure point is almost invariably the cyclization step , where the competition between intramolecular ring closure (

This guide addresses the three most common failure modes:

-

Formation of intractable tars (Polymerization).

-

Incomplete cyclization (Mono-alkylation).

-

Hydrolysis failures (Inability to convert the intermediate nitrile to the ester).

Diagnostic Pathways (Visualized)

Before adjusting parameters, identify your failure mode using the decision tree below.

Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.

Module A: The Eisleb Route (Nitrile Precursor)

Context: Reaction of phenylacetonitrile (benzyl cyanide) with bis(2-chloroethyl)methylamine using a base (NaNH₂, NaH, or PTC).

Issue 1: "My reaction mixture turned into a viscous black tar."

Diagnosis: Uncontrolled Exotherm & Polymerization. The bis-chloroethylamine electrophile is a "mustard gas" analogue. If the concentration is too high, the amine lone pair of one molecule attacks the alkyl chloride of another molecule, leading to linear polymer chains rather than the desired 6-membered ring.

Troubleshooting Protocol:

| Parameter | Standard Protocol | Optimization for Tar Reduction |

|---|---|---|

| Concentration | 1.0 M | Reduce to 0.1 M - 0.25 M . High dilution favors cyclization (Entropy effect). |

| Temperature | Reflux (~110°C) | Stepwise Heating. Initiate at 40-50°C to allow mono-alkylation, then slowly ramp to reflux for ring closure. |

| Addition Mode | All-in-one | Slow Addition. Add the bis-chloroethylamine dropwise to the pre-formed anion of the nitrile. |

Q: Why does dilution help?

A: The rate of intramolecular cyclization is first-order (

Issue 2: "I isolated a solid, but it's water-soluble and not my product."

Diagnosis: Quaternary Ammonium Salt Formation. If the base is insufficient or the amine is too nucleophilic, the nitrogen in the newly formed piperidine ring can attack unreacted alkyl halides, forming a quaternary salt.

Corrective Action:

-

Base Stoichiometry: Ensure >2.2 equivalents of base are used. You need 1 eq to deprotonate the nitrile (twice) and equivalents to neutralize the HCl generated.

-

Steric Protection: If using N-benzyl bis-chloroethylamine, the bulky benzyl group prevents quaternization better than a methyl group.

Module B: Phase Transfer Catalysis (PTC)

Context: Modern "Green" modification using NaOH(aq) and a quaternary ammonium catalyst (e.g., TBAB, TEBA) instead of hazardous NaNH₂/Toluene.

Issue 3: "The reaction stalls at the mono-alkylated intermediate."

Diagnosis: Catalyst Poisoning or "Ghost" Phase Transfer. The intermediate (mono-alkylated nitrile) is lipophilic, but the attacking hydroxide (if using aqueous NaOH) is in the water phase. If the catalyst is trapped as a "dead" ion pair, the cycle stops.

Step-by-Step Optimization:

-

Catalyst Selection: Switch to TBAB (Tetrabutylammonium bromide) or BTEAC (Benzyltriethylammonium chloride) .

-

Agitation: PTC is diffusion-controlled. Maximize stirring speed (>800 RPM) to increase interfacial surface area.

-

Temperature: PTC reactions for this scaffold often require 60-70°C . Room temperature is often insufficient for the second alkylation step (ring closure).

Figure 2: The Phase Transfer Catalysis cycle. Failure usually occurs at the Regeneration step if agitation is poor.

Module C: Functionalization (Nitrile to Carboxylate)

Context: Converting the 4-cyano group to the 4-ethyl ester (Pethidine-like).

Issue 4: "I lost the ethyl group during workup (Hydrolysis to Acid)."

Diagnosis: Aggressive Hydrolysis. Direct acid-catalyzed alcoholysis (H₂SO₄/EtOH) can sometimes lead to the free carboxylic acid if water is present or if workup is too basic.

The "Pinner" Protocol (Recommended): Do not boil in aqueous acid. Instead:

-

Dissolve the nitrile in absolute ethanol .

-

Saturate with dry HCl gas at 0°C.

-

Allow to stand (Pinner salt formation).

-

Add water only at the end to hydrolyze the imidate to the ester.

Q: My product is an amide, not an ester. Why?

A: Partial hydrolysis. The nitrile hydrolyzes to the amide (

Summary of Critical Parameters